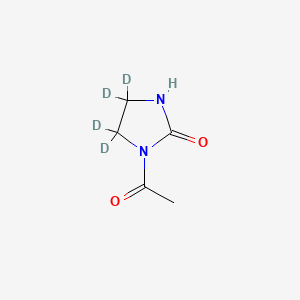

N-Acetylethylene Urea-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

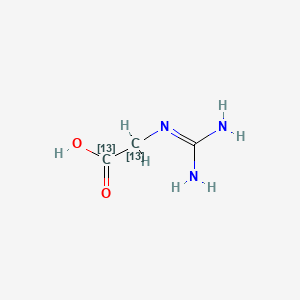

N-Acetylethylene Urea-d4 is a stable isotope . Its IUPAC name is 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one . The CAS Registry number is 1189701-94-7 .

Molecular Structure Analysis

The molecular formula of this compound is C5H8N2O2 . The molecular weight is 132.15 .Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in acetonitrile and methanol .科学的研究の応用

Research on Urea Derivatives

Model Systems for Aggregation Phenomena :

- A study designed an N,N′-diphenyl urea model system to understand aggregation phenomena in poly(phenyleneethynylenes) (PPEs), highlighting how modifications in urea derivatives can mimic aggregated states of PPEs, affecting their fluorescence quantum yield significantly (Ricks et al., 2004).

Biodegradation of Urea Derivatives :

- Research on the biodegradation of methylene urea (MU) by activated sludge demonstrated that MU, a slow-release fertilizer, can be efficiently broken down, thereby reducing environmental impacts and increasing nitrogen use efficiency (Yang et al., 2016).

Conformational Behavior of Polymers :

- A study investigated the effect of urea on the conformational behavior of poly(N-isopropylacrylamide) (PNIPAM) in aqueous solutions, providing insights into how urea interactions affect polymer properties (Fang et al., 2001).

Dialysis Application Membranes :

- Research on cellulose acetate-based polymeric membranes for dialysis operations explored the effects of various solvents on membrane performance, indicating the potential for improving dialysis through chemical modification (Waheed & Hussain, 2017).

Slow-Release Nitrogen Fertilizers :

- A study on dimethylolurea (DMU) as a slow-release nitrogen source demonstrated its effectiveness in mitigating nitrogen leaching and enhancing crop production, highlighting the agricultural applications of modified urea compounds (Yang et al., 2019).

作用機序

Target of Action

N-Acetylethylene Urea-d4 is a labelled analogue of N-Acetylethyleneurea, which is an impurity of Clonidine . Clonidine is an α2-Adrenergic agonist used for neuropathic pain . Therefore, the primary target of this compound could be the α2-Adrenergic receptors, similar to Clonidine .

Mode of Action

Given its structural similarity to clonidine, it may interact with α2-adrenergic receptors, leading to a decrease in neuropathic pain .

Biochemical Pathways

As a potential α2-adrenergic agonist, it might influence the noradrenergic system and pain signaling pathways .

Pharmacokinetics

It is soluble in acetonitrile and methanol , which suggests that it may have good bioavailability.

Result of Action

As a potential α2-adrenergic agonist, it might reduce neuropathic pain .

Action Environment

It is recommended to store the compound at 2-8°c , suggesting that temperature could affect its stability.

特性

IUPAC Name |

1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWACYUTERPMBM-RRVWJQJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(=O)N1)C(=O)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675523 |

Source

|

| Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189701-94-7 |

Source

|

| Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)

![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)